5-Fluoro-2-(methylthio)pyrimidin-4-amine CAS 455-22-1 chemical properties
5-Fluoro-2-(methylthio)pyrimidin-4-amine CAS 455-22-1 chemical properties
Executive Summary
5-Fluoro-2-(methylthio)pyrimidin-4-amine (CAS 455-22-1) is a specialized fluorinated pyrimidine scaffold critical to the synthesis of antiretroviral and antineoplastic agents. Functioning as a "masked" precursor to 5-Fluorocytosine (5-FC) , it serves as the structural foundation for blockbuster drugs like Emtricitabine (FTC) and Capecitabine .
For medicinal chemists, this compound offers a unique "catch-and-release" functionality. The C2-methylthio group acts as a stable handle during early-stage functionalization but can be activated (via oxidation) for regioselective nucleophilic displacement, or hydrolyzed to reveal the bioactive cytosine core. This guide details its physicochemical profile, validated synthetic routes, and reactivity protocols for drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Core Identity
| Property | Detail |
| Chemical Name | 5-Fluoro-2-(methylthio)pyrimidin-4-amine |
| CAS Number | 455-22-1 |
| Synonyms | 4-Amino-5-fluoro-2-(methylthio)pyrimidine; 5-Fluoro-2-(methylsulfanyl)pyrimidin-4-amine |
| Molecular Formula | C₅H₆FN₃S |
| Molecular Weight | 159.19 g/mol |
| SMILES | CSC1=NC=C(F)C(N)=N1 |
| Appearance | White to off-white crystalline powder |
Physicochemical Properties[1][2][4][9][10][11][12][13]
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Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). Limited solubility in water due to the lipophilic methylthio group.
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Melting Point: Typically 188–192 °C (varies by polymorph/purity).
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Acidity (pKa): Predicted basic pKa (N1/N3) ≈ 3.5–4.0. The electron-withdrawing fluorine atom at C5 reduces the basicity of the pyrimidine ring compared to non-fluorinated analogs.
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Stability: Stable under inert atmosphere.[1] Sensitive to strong oxidizers (sulfide oxidation) and prolonged exposure to strong acids (hydrolysis).
Structural Analysis & Reactivity Logic
The utility of CAS 455-22-1 stems from the electronic interplay between its three functional handles:
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C5-Fluorine (Electronic Modulator): The fluorine atom exerts a strong inductive effect (-I), pulling electron density from the ring. This makes the C2 and C4 positions more electrophilic, facilitating nucleophilic attacks.
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C2-Methylthio (The "Switch"):
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State 1 (Stable): As a sulfide (-SMe), it is relatively inert to mild nucleophiles, allowing modifications at the N4-amine.
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State 2 (Activated): Upon oxidation to sulfoxide (-SOMe) or sulfone (-SO₂Me), it becomes a potent leaving group, enabling SNAr displacement by amines or alkoxides.
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C4-Amine (Nucleophile): Acts as a handle for coupling reactions or protection strategies (e.g., silylation) prior to glycosylation.
Visualization: Reactivity Pathways
Figure 1: Divergent reactivity of the scaffold. Pathway A leads to known APIs (5-FC); Pathway B allows for the generation of novel 2-substituted libraries.
Synthetic Routes & Manufacturing[1][8]
The most efficient industrial synthesis avoids the use of expensive fluorinating agents (like F2 gas) by introducing the fluorine atom early via a fluorinated building block.
The "Enolate-Thiourea" Cyclization Method
This method, optimized by groups like VCU's Medicines for All Institute, utilizes fluoroacetonitrile as the starting material.
Step-by-Step Mechanism:
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Enolate Formation: Fluoroacetonitrile is condensed with ethyl formate (or similar) using a base to form the 2-cyano-2-fluoroethenolate salt.
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Cyclocondensation: The enolate reacts with S-methylisothiourea. The thiourea acts as a binucleophile, closing the ring to form the pyrimidine core.
Figure 2: Convergent synthesis of CAS 455-22-1 from acyclic precursors.
Experimental Protocols
Protocol A: Synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-amine
Adapted from VCU Medicines for All Institute methodology.
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Reagents: Potassium (Z)-2-cyano-2-fluoroethenolate (1.0 equiv), S-methylisothiourea hemisulfate (1.1 equiv), Water/Methanol solvent system.
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Procedure:
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Dissolve S-methylisothiourea hemisulfate in water.
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Add the fluoroethenolate salt slowly to the solution at room temperature.
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Adjust pH to ~8.5 using mild base (e.g., NaHCO3) if necessary to facilitate cyclization.
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Stir the mixture at 25–40 °C for 4–6 hours. The product will precipitate as the reaction progresses.
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Workup:
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Cool the suspension to 0–5 °C.
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Filter the white solid.
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Wash with cold water to remove inorganic salts.
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Dry under vacuum at 45 °C.
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Yield: Typically 80–85%.
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Protocol B: Activation & Displacement (Library Generation)
For converting the 2-SMe group into a 2-Amino derivative.
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Oxidation:
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Dissolve CAS 455-22-1 (1 mmol) in DCM.
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Add mCPBA (2.2 equiv) at 0 °C. Stir for 2 hours.
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Wash with NaHCO3 to remove benzoic acid byproduct.
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Isolate the sulfone intermediate (often used crude).
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Displacement:
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Dissolve the sulfone in THF or Dioxane.
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Add the desired Amine Nucleophile (R-NH2) (1.5 equiv) and a base (DIPEA).
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Heat to 60–80 °C for 2–4 hours.
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The sulfinate is displaced, yielding the 2-amino-5-fluoropyrimidine .
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Applications in Drug Discovery[1][5]
Precursor to 5-Fluorocytosine (5-FC)
The primary industrial use of CAS 455-22-1 is the production of 5-FC (Flucytosine).
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Reaction: Hydrolysis in boiling concentrated HCl or HBr.
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Mechanism: The harsh acidic conditions hydrolyze the methylthio ether to the hydroxyl (tautomerizing to the ketone/amide), yielding 5-Fluorocytosine.
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Significance: 5-FC is an antifungal drug and the immediate precursor to Capecitabine.
Synthesis of Emtricitabine (FTC)
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI).[2]
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Workflow:
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Hydrolysis: CAS 455-22-1
5-Fluorocytosine. -
Silylation: 5-FC is treated with HMDS (hexamethyldisilazane) to protect the amine and oxygen, increasing solubility.
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Vorbrüggen Glycosylation: The silylated base is coupled with a 1,3-oxathiolane sugar derivative (using TMSCl/NaI or Lewis acids) to form the nucleoside core.
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Resolution: Separation of enantiomers yields Emtricitabine.
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Handling & Safety Information
GHS Classification:
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage:
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Store at 2–8 °C (Refrigerate).
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Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur.
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Protect from light.[3]
References
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Medicines for All Institute (VCU). "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." European Journal of Organic Chemistry, 2019.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 259225, 2-(Methylthio)pyrimidin-4-amine (Related Analog Data)." PubChem, 2025.
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Mear, S. J., et al. "Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation."[4][5] The Journal of Organic Chemistry, 2022.[6]
- Liebeskind, L. S., et al. "Heteroaromatic Thioether-Organostannane Cross-Coupling." Journal of the American Chemical Society.
-
GuideChem. "(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol Chemical Properties."
Sources
- 1. avanihotels.com [avanihotels.com]
- 2. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
